10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a highly substituted polycyclic heterocycle featuring a tricyclic core with seven nitrogen atoms (heptazatricyclo framework) and three methoxyphenyl substituents.
Properties
Molecular Formula |
C21H19N7O4 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C21H19N7O4/c1-30-13-6-4-5-12(9-13)19-16-17(11-7-8-14(31-2)15(10-11)32-3)23-24-20(29)18(16)22-21-25-26-27-28(19)21/h4-10,19H,1-3H3,(H,24,29)(H,22,25,27) |
InChI Key |
WZKIVBSPRABQEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC(=CC=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. The initial steps often include the formation of the core tricyclic structure through cyclization reactions. Subsequent steps involve the introduction of the dimethoxyphenyl and methoxyphenyl groups via electrophilic aromatic substitution reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The tricyclic core can be reduced to form more saturated analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the tricyclic core can produce more saturated derivatives.
Scientific Research Applications
10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its stability and reactivity make it suitable for use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 10-(3,4-dimethoxyphenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Frameworks
The compound’s heptazatricyclo system distinguishes it from simpler triazolo or benzotriazine derivatives. For example:
- Compound 11f (): A bis-triazolo-benzotriazinone with trifluoromethyl and methoxyphenyl groups. Its fused triazolo rings differ from the heptazatricyclo core but share nitrogen-rich aromatic systems, which are critical for π-π stacking and hydrogen bonding in biological targets .
- Compound IIj (): A dithia-azatetracyclo derivative with a sulfur-containing framework. Replacement of nitrogen with sulfur alters electronic properties and metabolic stability .
Substituent Effects
- Methoxy vs. Trifluoromethyl Groups: The target compound’s 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents contrast with the 4-trifluoromethylphenyl group in 11f ().
- Stereochemical Complexity: highlights the role of stereochemistry in biological activity. The target compound’s rigid tricyclic core may enforce a specific conformation, akin to the (4S,5S,8R*,...) configuration in terpenoid analogs, which dictates target selectivity .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
*Estimated based on analog data.
Computational and Functional Comparisons
SimilarityLab and QSAR Models ()
- SimilarityLab : This tool identifies commercially available analogs by structural and activity-based similarity. For the target compound, substituent variations (e.g., replacing 3-methoxyphenyl with 4-trifluoromethylphenyl) could generate a library of derivatives for SAR studies .
- QSAR Models : These models compare the compound’s electronic (e.g., logP, dipole moment) and steric descriptors against a broader chemical population to predict bioactivity. The heptazatricyclo core may occupy a unique region in chemical space due to its nitrogen density .
Proteomic Interaction Profiling ()
The CANDO platform predicts functional behavior via proteomic interaction signatures. For example, its methoxy-rich structure may share proteomic signatures with kinase inhibitors or antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
